1-(4-Ethoxy-3-methoxyphenyl)ethanol
Overview
Description
1-(4-Ethoxy-3-methoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O3. It is characterized by a phenyl ring substituted with an ethoxy group at the 4-position and a methoxy group at the 3-position, along with an ethyl alcohol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3-methoxyphenyl)ethanol can be synthesized through several synthetic routes, including:
Friedel-Crafts Alkylation: This method involves the alkylation of 4-ethoxy-3-methoxybenzene with ethyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction of Ketones: Another approach is the reduction of 1-(4-ethoxy-3-methoxyphenyl)ethanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Continuous flow reactors and advanced catalyst systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(4-Ethoxy-3-methoxyphenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-ethoxy-3-methoxyphenyl)ethanone using oxidizing agents like chromyl chloride (CrO2Cl2) or pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can convert the ketone form back to the alcohol using agents like sodium borohydride (NaBH4).
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2), pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 1-(4-ethoxy-3-methoxyphenyl)ethanone.
Reduction: this compound (reduced form).
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Ethoxy-3-methoxyphenyl)ethanol has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
1-(4-Ethoxy-3-methoxyphenyl)ethanol is structurally similar to other phenyl-substituted alcohols, such as 1-(3-ethoxy-4-methoxyphenyl)ethanol and 1-(4-methoxyphenyl)ethanol. These compounds differ in the position and type of substituents on the phenyl ring, which can lead to variations in their chemical reactivity and biological activity.
Comparison with Similar Compounds
1-(3-ethoxy-4-methoxyphenyl)ethanol
1-(4-methoxyphenyl)ethanol
1-(4-ethoxyphenyl)ethanol
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Properties
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-14-10-6-5-9(8(2)12)7-11(10)13-3/h5-8,12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNAREYEWGELKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264657 | |
Record name | 4-Ethoxy-3-methoxy-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801264657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048917-96-9 | |
Record name | 4-Ethoxy-3-methoxy-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1048917-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3-methoxy-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801264657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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